6-(Dimethylamino)pyrimidin-4-ol

Description

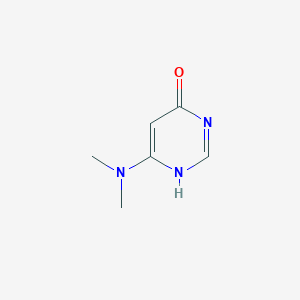

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-4-7-5/h3-4H,1-2H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKXLTBPIIMZJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289074 | |

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-21-6 | |

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 6 Dimethylamino Pyrimidin 4 Ol Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR)

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vandanapublications.com The analysis of the vibrational spectra of 6-(Dimethylamino)pyrimidin-4-ol derivatives allows for the confirmation of key structural features. vandanapublications.com

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its main functional groups. The presence of keto-enol tautomerism significantly influences the spectrum.

O-H and N-H Stretching: In the enol form, a broad absorption band is expected in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration. For the keto tautomer, which has an N-H bond in the pyrimidine (B1678525) ring, a sharp to broad band appears in the 3500-3300 cm⁻¹ range. pressbooks.pub Often, these bands overlap.

C-H Stretching: Aromatic and vinyl C-H stretching vibrations typically appear above 3000 cm⁻¹, often around 3030-3090 cm⁻¹. core.ac.uk The aliphatic C-H stretching from the dimethylamino methyl groups is observed in the 2960-2850 cm⁻¹ region. pressbooks.pub

C=O Stretching: The most indicative band for the keto tautomer is the strong, sharp absorption from the carbonyl group (C=O) stretch, which is typically found in the 1780-1670 cm⁻¹ range for pyrimidinone structures. pressbooks.pub

C=N and C=C Stretching: The pyrimidine ring contains C=N and C=C bonds, whose stretching vibrations are observed in the 1650-1450 cm⁻¹ region. These bands are often coupled and appear as a series of absorptions.

C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group is expected to appear in the 1355-1250 cm⁻¹ range. researchgate.net

The following table summarizes the expected characteristic FTIR absorption bands for this compound, considering its tautomeric forms.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Tautomer |

| O-H | Stretching | 3400–3200 (broad) | Enol |

| N-H | Stretching | 3500–3300 | Keto |

| =C-H | Stretching | 3090–3030 | Both |

| -CH₃ | Stretching | 2960–2850 | Both |

| C=O | Stretching | 1780–1670 (strong) | Keto |

| C=N / C=C | Ring Stretching | 1650–1450 | Both |

| C-N | Stretching | 1355–1250 | Both |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the dimethylamino group protons, the pyrimidine ring protons, and any exchangeable protons (O-H or N-H). libretexts.org

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and should appear as a sharp singlet. Due to the electron-donating nature of the nitrogen atom, this signal is typically found in the range of δ 3.0–3.3 ppm. semanticscholar.org

Pyrimidine Ring Protons: The pyrimidine ring has two protons, at positions 2 and 5. The proton at C5 is adjacent to the dimethylamino group and would appear as a singlet at approximately δ 5.0-5.5 ppm. The proton at C2 is situated between two nitrogen atoms and is expected to be significantly deshielded, appearing further downfield as a singlet, typically in the range of δ 7.5-8.5 ppm. semanticscholar.orgresearchgate.net

Exchangeable Protons (O-H/N-H): The proton on the hydroxyl group (enol form) or the ring nitrogen (keto form) is exchangeable and often appears as a broad singlet. ucl.ac.uk Its chemical shift is highly dependent on the solvent, concentration, and temperature, and can range widely from δ 5.0 to over δ 12.0 ppm. This peak can be confirmed by a D₂O exchange experiment, which causes the signal to disappear.

The following table outlines the anticipated ¹H NMR chemical shifts for this compound.

| Proton Type | Multiplicity | Approximate Chemical Shift (δ, ppm) |

| -N(CH₃)₂ | Singlet | 3.0–3.3 |

| C5-H | Singlet | 5.0–5.5 |

| C2-H | Singlet | 7.5–8.5 |

| O-H / N-H | Broad Singlet | 5.0–12.0 (variable) |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their electronic environment. huji.ac.il The chemical shifts are influenced by factors such as hybridization and the electronegativity of attached atoms. udel.edu

Carbonyl Carbon (C4): In the predominant keto form, the C4 carbon is part of a carbonyl group and is significantly deshielded. Its signal is expected to appear in the δ 160–175 ppm range. libretexts.org In the enol form, this carbon is bonded to an -OH group and would be shifted upfield but still remain in the aromatic/olefinic region.

Pyrimidine Ring Carbons (C2, C5, C6): The C2 and C6 carbons are adjacent to ring nitrogens and are expected to be downfield. C2, being between two nitrogens, would be the most deshielded, appearing around δ 150-160 ppm. C6, attached to the dimethylamino group, would appear at a similar or slightly lower shift. The C5 carbon, adjacent to C6 and C4, would likely resonate at a more upfield position, around δ 90-100 ppm.

Dimethylamino Carbons (-N(CH₃)₂): The two methyl carbons of the dimethylamino group are equivalent and will produce a single signal in the aliphatic region, typically around δ 35–45 ppm. compoundchem.com

The following table provides a summary of the predicted ¹³C NMR chemical shifts.

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| C4 (C=O) | 160–175 |

| C2 | 150–160 |

| C6 | 145–155 |

| C5 | 90–100 |

| -N(CH₃)₂ | 35–45 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy state.

For heterocyclic aromatic compounds like pyrimidine derivatives, the primary electronic transitions observed are π → π* and n → π*. mdpi.com

π → π Transitions:* These are high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyrimidine systems, these transitions typically result in strong absorption bands in the 200–300 nm range. nih.gov The presence of the dimethylamino group, an auxochrome, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. They are of lower intensity and occur at longer wavelengths compared to π → π* transitions, often appearing as a shoulder on the main absorption band, typically above 300 nm.

The UV-Vis spectrum of this compound in a polar solvent would likely show a strong absorption maximum (λ_max) around 270-290 nm, corresponding to a π → π* transition, and a weaker, longer-wavelength band or shoulder corresponding to an n → π* transition. The exact position and intensity of these bands are sensitive to the solvent and the pH of the solution due to their effect on the tautomeric equilibrium. mdpi.com

| Transition Type | Approximate λ_max (nm) | Intensity |

| π → π | 270–290 | High |

| n → π | >300 | Low |

Solvatochromic Effects on Electronic Spectra

Solvatochromism, the change in the color of a chemical substance depending on the polarity of the solvent, is a key phenomenon in understanding the electronic properties of molecules. In derivatives of pyrimidin-4-ol, the electronic absorption spectra are notably influenced by the solvent environment. Generally, a bathochromic shift (a shift to longer wavelengths) is observed in the absorption maxima as the polarity of the solvent increases genome.jp. This effect is primarily due to the differential solvation of the ground and excited states of the molecule.

The nature of the solvent, whether protic or aprotic, plays a crucial role. In protic solvents, hydrogen bonding is a predominant solvation mechanism, which can significantly stabilize the electronic states of the molecule nih.gov. For pyrimidine derivatives, the equilibrium between tautomeric forms is also strongly dependent on the nature of the media genome.jp. For instance, studies on related heterocyclic systems like 2,6-dibenzylidene-cyclohexanone derivatives have shown that changes in the solvent environment can lead to the formation of new absorption bands, indicating different species in solution nih.gov. While direct studies on this compound are limited, the behavior of analogous compounds suggests that its electronic spectra would exhibit significant solvent-dependent shifts, influenced by both solvent polarity and specific solute-solvent interactions like hydrogen bonding nih.govnih.govijsrst.com.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Molecular Ion Peak Analysis and Fragmentation Pathways

In electron impact mass spectrometry (EI-MS), the molecular ion (M+) peak is a crucial piece of information. For amines, the molecular ion peak is typically an odd number, a consequence of the nitrogen rule libretexts.org. The stability of the molecular ion can vary; for many pyrimidine derivatives, it is observed with varying intensity nih.gov.

The fragmentation of this compound derivatives follows predictable pathways. A common fragmentation pattern for aliphatic amines involves alpha-cleavage, where the bond adjacent to the nitrogen atom is broken libretexts.orgmiamioh.edu. For the dimethylamino group, this would involve the loss of a methyl radical (•CH₃), leading to a significant fragment ion.

Analysis of a closely related compound, 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one , shows a precursor ion [M+H]⁺ at m/z 168.1131 in LC-ESI-MS/MS experiments nih.gov. This indicates the molecular weight of the neutral molecule is approximately 167.11 g/mol . The fragmentation of this ion provides insight into the structural components.

Table 1: Predicted Fragmentation for this compound based on Analog Data This table is predictive and based on general fragmentation principles and data from analogs like 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one.

| Fragment | Proposed Structure/Loss | Expected m/z |

|---|---|---|

| [M]+ | Molecular Ion | 139 |

| [M-CH₃]⁺ | Loss of a methyl radical from the dimethylamino group (alpha-cleavage) | 124 |

| [M-N(CH₃)₂]⁺ | Loss of the dimethylamino radical | 95 |

| [M-CO]⁺ | Loss of carbon monoxide from the pyrimidinone ring | 111 |

The fragmentation of the pyrimidine ring itself can lead to a variety of smaller ions, though these pathways can be complex chemguide.co.uk. The presence of the amide-like structure within the pyrimidinone ring also suggests the possibility of N-CO bond cleavage, a common pathway for amides that leads to stable acylium cations nih.gov.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, angles, and crystal packing nih.govcityofhope.org.

Crystal Structure Determination and Conformational Analysis

While a specific crystal structure for this compound is not publicly available, analysis of its analogs provides significant insight. For example, the crystal structure of 2-amino-5,6-dimethylpyrimidin-4-one has been determined, revealing the molecule exists in the keto tautomeric form in the solid state nih.govresearchgate.net.

In one study, recrystallization from an aqueous solution yielded triclinic crystals of the 1H-keto tautomer nih.gov. The pyrimidine ring is essentially planar, and the substituent groups' conformation is determined by steric and electronic factors. The analysis of bond lengths and angles within the pyrimidine ring confirms the dominance of the keto form over the enol (hydroxypyrimidine) form in the crystal. This preference is common among 4-hydroxypyrimidine (B43898) derivatives in the solid state nih.govresearchgate.net.

Intermolecular Interactions and Supramolecular Networks

The crystal packing of pyrimidin-4-ol derivatives is dominated by hydrogen bonding, leading to the formation of extensive supramolecular networks mdpi.comnih.govnih.govrsc.org. In the case of 2-amino-5,6-dimethylpyrimidin-4-one , two distinct polymorphic forms have been identified, each with a unique hydrogen-bonding motif nih.gov.

Form (I) exhibits a one-dimensional hydrogen-bonding pattern. The molecules form chains through N—H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another. These chains are then linked into sheets by further hydrogen bonds.

Form (II) of the same compound displays a more complex three-dimensional network. This form contains a 1:1 ratio of two different tautomers (1H-keto and 3H-keto), which co-crystallize. The different tautomers engage in a variety of N—H···O and N—H···N hydrogen bonds, creating a robust 3D architecture nih.gov. Such interactions are critical in determining the physical properties of the crystalline material. It is highly probable that this compound would also exhibit strong N—H···O and potentially C—H···O or C-H···N interactions, leading to well-defined supramolecular structures in the solid state.

Tautomerism Studies in Pyrimidin-4-ol Systems

Tautomerism is a fundamental concept in heterocyclic chemistry, where isomers differ in the position of a proton and a double bond nih.govchemrxiv.org. Pyrimidin-4-ol systems can exist in equilibrium between the hydroxy (enol) form and the pyrimidinone (keto) form.

Extensive studies, both experimental and computational, have shown that for most 4-hydroxypyrimidines, the keto form is the more stable tautomer, particularly in the solid state nih.govresearchgate.net. For instance, isocytosine (B10225) (2-aminopyrimidin-4-one) exists predominantly as the 2-amino-3H-pyrimidin-4-one tautomer in aqueous solution researchgate.net.

The study of 2-amino-5,6-dimethylpyrimidin-4-one provides a clear example. While these compounds can undergo keto-enol tautomerization in solution, a search of the Cambridge Structural Database reveals a strong preference for the keto tautomer in crystals nih.gov. However, the isolation of a crystal form containing two different keto tautomers (the 1H- and 3H-forms) demonstrates the subtle energy differences between these structures and how crystallization conditions can influence which form is obtained nih.govresearchgate.net. The presence of the dimethylamino group at the 6-position in the target compound would influence the electronic distribution in the ring, but the general preference for the pyrimidinone tautomer is expected to persist.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one |

| 2-amino-5,6-dimethylpyrimidin-4-one |

| 2,6-bis(4-hydroxybenzylidene) cyclohexanone |

| Isocytosine (2-aminopyrimidin-4-one) |

Investigations of Keto-Enol Tautomeric Equilibria

The compound this compound can theoretically exist in two primary tautomeric forms: the enol form (this compound) and the keto form (6-(dimethylamino)pyrimidin-4(3H)-one or 6-(dimethylamino)pyrimidin-4(1H)-one). The position of this equilibrium is dictated by a variety of factors, including the electronic nature of the substituents, the solvent polarity, temperature, and the solid-state packing effects. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, often complemented by computational studies, are pivotal in elucidating the predominant tautomeric form and the dynamics of the equilibrium.

While specific research focusing exclusively on this compound is limited, extensive studies on analogous pyrimidin-4-one derivatives provide a robust framework for understanding its tautomeric behavior.

Research Findings from Analogous Systems:

Studies on various pyrimidin-4-one derivatives consistently demonstrate that the keto form is generally the more stable tautomer, particularly in the solid state and in polar solvents. nih.govresearchgate.net The stability of the keto form is often attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C) in the enol form. libretexts.org

A computational study on the tautomeric equilibrium of 4(3H)-pyrimidinone and its parent compound, 2-hydroxypyridine, revealed that the introduction of a second nitrogen atom into the ring system shifts the equilibrium towards the keto form. nih.gov This finding underscores the significant influence of the heterocyclic core on tautomeric preference.

Spectroscopic Evidence:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying and quantifying tautomers in solution. The chemical shifts of the ring protons and carbons, as well as the proton on the nitrogen or oxygen atom, are distinct for each tautomer. For instance, in a study of 1,3,4-thiadiazole (B1197879) derivatives exhibiting keto-enol tautomerism, the ¹³C NMR spectrum showed distinct signals for the ketonic carbon (around δ 204.5 ppm) and the enolic carbon (around δ 155.5 ppm), allowing for the confirmation of both forms in solution. nih.gov The ratio of the tautomers can be determined by integrating the respective signals in the ¹H NMR spectrum. The solvent has a significant impact; for example, polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents can shift the equilibrium towards the enol form. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the functional groups present in the molecule. The keto tautomer is characterized by a strong absorption band for the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. The enol tautomer, on the other hand, would show a characteristic O-H stretching vibration (around 3200-3600 cm⁻¹) and a C=C stretching vibration at a lower frequency than the C=O bond. In a study of 2-amino-5,6-dimethylpyrimidin-4-one, the IR spectrum suggested the presence of small amounts of the 4-hydroxy (enol) tautomer in the crystal, even though X-ray data indicated a strong preference for the keto form. nih.gov

UV-Vis Spectroscopy: The electronic transitions in the keto and enol forms are different, leading to distinct absorption maxima in their UV-Vis spectra. The keto form typically exhibits a π → π* transition at a longer wavelength compared to the enol form. By studying the UV-Vis spectra in different solvents, researchers can infer the effect of solvent polarity on the tautomeric equilibrium. For a novel 1,3,4-thiadiazole derivative, UV-Visible spectral results showed that the compound favors the keto over the enol form in polar aprotic solvents. nih.gov

Computational Insights:

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are frequently employed to complement experimental findings. These calculations can predict the relative energies and stabilities of the different tautomers in the gas phase and in various solvents, providing a theoretical basis for the observed equilibria. researchgate.netnih.govresearchgate.net For example, computational studies on 2,6-bis(2′-pyridyl)-4-pyridone showed that the less polar hydroxy (enol) tautomer is the predominant species in the gas phase, while in solution, the more polar keto form is favored, with the ratio depending on the solvent's polarity and hydrogen-bonding ability. researchgate.net

Interactive Data Tables:

Below are illustrative data tables based on findings for analogous pyrimidin-4-one derivatives, which can be used to predict the expected spectroscopic characteristics of the tautomers of this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound

| Carbon Atom | Keto Form (pyrimidin-4-one) | Enol Form (pyrimidin-4-ol) |

| C2 | ~150-155 | ~155-160 |

| C4 | ~165-175 (C=O) | ~160-165 (C-OH) |

| C5 | ~90-95 | ~100-105 |

| C6 | ~155-160 | ~150-155 |

| N-CH₃ | ~35-40 | ~35-40 |

Table 2: Predicted IR Absorption Bands (cm⁻¹) for Tautomers of this compound

| Vibrational Mode | Keto Form (pyrimidin-4-one) | Enol Form (pyrimidin-4-ol) |

| N-H Stretch | ~3100-3300 | - |

| O-H Stretch | - | ~3200-3600 (broad) |

| C=O Stretch | ~1650-1690 (strong) | - |

| C=N Stretch | ~1600-1640 | ~1600-1640 |

| C=C Stretch | ~1550-1580 | ~1580-1620 |

Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm) for Tautomers of this compound

| Solvent | Keto Form (pyrimidin-4-one) | Enol Form (pyrimidin-4-ol) |

| Non-polar (e.g., Hexane) | ~260-280 | ~250-270 |

| Polar (e.g., Ethanol) | ~270-290 | ~260-280 |

Chemical Reactivity and Transformation Pathways of 6 Dimethylamino Pyrimidin 4 Ol

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally resistant to electrophilic aromatic substitution. wikipedia.orgbhu.ac.in However, the presence of powerful electron-donating groups, such as the hydroxyl (as the -ol tautomer) and the dimethylamino group, significantly activates the ring towards electrophilic attack. These groups increase the electron density of the ring, particularly at the C-5 position, which is not adjacent to the deactivating ring nitrogens. wikipedia.orgslideshare.netyoutube.com

Consequently, electrophilic substitution reactions, such as halogenation, nitration, and nitrosation, are directed to the C-5 position. The strong activation provided by the two substituents facilitates these reactions under relatively mild conditions compared to unsubstituted pyrimidine.

Table 1: Predicted Electrophilic Substitution Reactions

| Reaction Type | Reagent(s) | Predicted Product |

|---|---|---|

| Bromination | Bromine (Br₂) in acetic acid | 5-Bromo-6-(dimethylamino)pyrimidin-4-ol |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-6-(dimethylamino)pyrimidin-4-ol |

| Nitration | Nitric acid/Sulfuric acid | 6-(Dimethylamino)-5-nitropyrimidin-4-ol |

| Nitrosation | Sodium nitrite/Acid | 6-(Dimethylamino)-5-nitrosopyrimidin-4-ol |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a characteristic reaction of pyrimidines, typically occurring at the electron-deficient C-2, C-4, and C-6 positions. wikipedia.orgslideshare.net In 6-(dimethylamino)pyrimidin-4-ol, the hydroxyl group at the C-4 position is a poor leaving group. For nucleophilic substitution to occur at this site, the hydroxyl group must first be converted into a more effective leaving group.

This is commonly achieved by reaction with reagents like phosphorus oxychloride (POCl₃) to form the 4-chloro derivative, 4-chloro-6-(dimethylamino)pyrimidine. This chlorinated intermediate is highly susceptible to nucleophilic attack, allowing for the displacement of the chloride by a wide range of nucleophiles, including amines, alkoxides, and thiolates, to yield diverse 4-substituted pyrimidines.

Reactivity of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound exhibits reactivity typical of alcohols and phenols, primarily through etherification and esterification. The tautomeric equilibrium between the 4-pyrimidinol and the 4-pyrimidinone forms is a critical consideration in these reactions. chemicalforums.comresearchgate.net

Etherification: O-alkylation to form ethers can be accomplished using various methods. The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base to form a more nucleophilic pyrimidinate anion followed by reaction with an alkyl halide, is a common approach. Other modern methods, such as reductive etherification, can also be employed. organic-chemistry.orgorganic-chemistry.org

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved by reacting the compound with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. chemicalforums.com When acylating, there is potential competition between O-acylation at the hydroxyl group and N-acylation at the ring nitrogen of the pyrimidinone tautomer. researchgate.net The outcome can depend on the reaction conditions and the structure of the acylating agent. researchgate.net Studies on the analogous 4-hydroxypyridine (B47283) system show that while N-acylation can occur, O-acylation is often favored, leading to the formation of the corresponding ester. researchgate.net

Table 2: Representative Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Etherification | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) | 4-Alkoxy-6-(dimethylamino)pyrimidine |

| Esterification | Acyl chloride (RCOCl), Pyridine (B92270) | 4-(Acyloxy)-6-(dimethylamino)pyrimidine |

Reactivity of the Dimethylamino Substituent

The dimethylamino group is a powerful electron-donating substituent that strongly influences the reactivity of the pyrimidine ring, as discussed in the context of electrophilic substitution. The nitrogen atom's lone pair can also participate directly in reactions.

Possible transformations involving this group include:

N-Oxidation: Reaction with strong oxidizing agents like peroxy acids can lead to the formation of the corresponding N-oxide.

Quaternization: The nitrogen can react with alkyl halides, particularly reactive ones like methyl iodide, to form a quaternary ammonium (B1175870) salt, although this is less facile than with aliphatic amines. youtube.com

Dealkylation/Deamination: Under certain metabolic or harsh chemical conditions, N-dealkylation can occur, removing one or both methyl groups to yield the corresponding methylamino or amino pyrimidine. mdpi.comnih.gov In some complex pyrimidine systems, deamination (complete removal of the amino group) has been observed following hydrolysis and intramolecular reactions, suggesting this could be a possible, albeit likely difficult, transformation pathway for this compound. nih.gov

Ring-Opening and Rearrangement Reactions

One of the most significant transformation pathways for aminopyrimidines is the Dimroth rearrangement. nih.gov This reaction involves the isomerization of the heterocyclic ring where an endocyclic and an exocyclic nitrogen atom exchange places. nih.govwikipedia.org The reaction is typically catalyzed by acid, base, or heat. nih.gov

For this compound, the rearrangement would likely proceed through the following mechanistic steps:

Nucleophilic Attack: A nucleophile (e.g., hydroxide (B78521) ion in a basic medium) attacks the C-2 or C-4 position of the pyrimidine ring. In the case of an N-alkylated precursor, the attack often occurs at C-2.

Ring Opening: The attack leads to the formation of a tetrahedral intermediate, which then undergoes cleavage of the N1-C2 bond, opening the pyrimidine ring to form an acyclic intermediate. nih.gov

Conformational Change: The resulting open-chain compound undergoes rotation around its C-N bonds.

Ring Closure: An intramolecular nucleophilic attack occurs, where the terminal nitrogen of the original amino group attacks the carbon atom of the amidine or related functional group, forming a new pyrimidine ring.

Aromatization: The intermediate rearomatizes, often by eliminating the nucleophile, to yield the rearranged, thermodynamically more stable aminopyrimidine isomer.

This rearrangement is a well-documented process in pyrimidine chemistry and represents a key pathway for structural isomerization. nih.govrsc.orgrsc.org

Multi-component Reaction Pathways

While multi-component reactions (MCRs) are typically used for the synthesis of heterocyclic rings rather than the transformation of pre-formed ones, they provide insight into the formation of the this compound scaffold. The principal synthesis of pyrimidines often involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.org

For instance, a precursor to the target molecule could be synthesized via a reaction analogous to the Biginelli reaction. Furthermore, reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) are known to react with compounds containing active methyl and amino groups to form reactive enamines and dimethylamino imines, which serve as versatile building blocks for constructing pyrimidine rings. researchgate.net This suggests that derivatives of this compound could potentially be synthesized through a one-pot MCR approach, assembling the ring from simpler, acyclic precursors.

Role in Organic Synthesis and Materials Chemistry

Precursor in the Synthesis of Functionally Diverse Molecules

The true value of 6-(dimethylamino)pyrimidin-4-ol as a precursor lies in the functional properties of the molecules derived from it. The resulting heterocyclic systems often exhibit significant biological activity, making this starting material relevant to medicinal chemistry and drug discovery.

As mentioned, the synthesis of 6-dimethylamino-1H-pyrazolo[3,4-d]pyrimidine derivatives has led to the discovery of potent inhibitors of prostaglandin (B15479496) E2 (PGE2) generation by targeting cyclooxygenase (COX) enzymes, highlighting their potential as anti-inflammatory agents. nih.gov The specific substitution patterns on the pyrazolo[3,4-d]pyrimidine core, enabled by the initial pyrimidine (B1678525) precursor, were crucial for achieving this activity.

| Precursor Scaffold | Synthesized Molecule Class | Observed Functional Property | Reference |

|---|---|---|---|

| 6-Dimethylamino-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidines | Inhibition of inflammatory mediators (PGE2) | nih.gov |

| 2-Amino-6-methylpyrimidin-4-ol | O-Substituted Pyrimidines with Oxadiazole/Triazole moieties | Plant growth stimulation | researchgate.netresearchgate.net |

| 5-n-Butyl-2-ethylamino-6-methylpyrimidin-4-ol | Dimethylsulfamate Ester | Systemic fungicide | patsnap.com |

Beyond anti-inflammatory action, related aminopyrimidinol structures serve as precursors to molecules with other functions. For example, derivatives of 2-amino-substituted 6-methylpyrimidin-4-ols have been shown to possess pronounced plant growth-stimulating activity. researchgate.net Additionally, the closely related compound 5-n-butyl-2-ethylamino-6-methylpyrimidin-4-ol is a key intermediate in the synthesis of Bupirimate, a systemic fungicide. patsnap.com These examples collectively demonstrate that the aminopyrimidinol core is a launchpad for creating molecules with a broad spectrum of functional applications.

Development of Novel Synthetic Methodologies Utilizing Pyrimidin-4-ol Scaffolds

The development of new synthetic methods is crucial for efficiently accessing novel compounds. The pyrimidin-4-ol scaffold, including this compound, is amenable to various modern synthetic transformations.

One key methodology applicable to such electron-rich heterocycles is the Vilsmeier-Haack reaction . ijpcbs.comwikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group (-CHO) onto an activated ring system. wikipedia.orgnih.gov Given the electron-donating properties of both the hydroxyl and dimethylamino groups, the C5 position of this compound is a likely site for electrophilic substitution via this method. The resulting aldehyde is a highly versatile intermediate that can be converted into a wide range of other functional groups or used in further cyclization reactions.

Another important synthetic strategy involves the functionalization of the 4-ol group . This hydroxyl can be converted into a chloro group by reacting the pyrimidinol with reagents like phosphorus oxychloride. This transformation is critical because the resulting 4-chloropyrimidine (B154816) is highly susceptible to nucleophilic substitution, allowing for the introduction of various amines, alcohols, and thiols at this position. acs.org This two-step process (chlorination followed by substitution) is a cornerstone of pyrimidine chemistry for creating libraries of functionally diverse molecules. acs.orgmdpi.com

Modern synthetic techniques are also being applied to pyrimidine chemistry. The use of ultrasound irradiation has been shown to accelerate reactions, increase yields, and improve selectivity in the synthesis of pyrimidines and their fused derivatives. nih.gov Such green chemistry approaches are valuable for the efficient and sustainable production of these important heterocyclic compounds.

Future Research Directions and Advanced Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of pyrimidine (B1678525) derivatives is an area of active research, with a strong emphasis on developing more efficient, sustainable, and versatile catalytic methods. Traditional synthetic routes are being superseded by advanced strategies that offer improved yields, reduced reaction times, and better environmental profiles.

Key developments in this area include:

Green Catalysis : Researchers are employing green and recyclable catalysts, such as choline (B1196258) hydroxide (B78521), which can also serve as the reaction medium for [3+3] annulation-oxidation sequences to produce substituted pyrimidines. mdpi.com

Nanocatalysts : The use of nanozeolite NaX particles as a green, solid acid catalyst has proven effective for the synthesis of related pyrazolopyrimidine derivatives under solvent-free conditions, offering high efficiency and easy recovery. researchgate.net

Magnetic Nanocatalysts : For the synthesis of fused pyrimidine systems like pyrano-pyrimidines, magnetically recoverable nanocatalysts are gaining traction. nih.gov These catalysts combine high catalytic activity with the significant advantage of being easily separated from the reaction mixture by an external magnet, facilitating reuse and simplifying purification. nih.gov

Microwave-Assisted Synthesis : The application of microwave irradiation, often in conjunction with Lewis acid catalysts like BF3:Et2O, has been shown to significantly improve reaction efficiency, leading to higher yields and shorter reaction times for uracil (B121893) and cytosine analogs. mdpi.com

Copper-Catalyzed Reactions : Cu(II) triflate has been identified as an efficient catalyst for synthesizing substituted pyrimidines from propargyl alcohols and amidine through a tandem propargylation–cyclization–oxidation reaction. mdpi.com

Use of Versatile Intermediates : The preparation of pyrimidine-4-carbaldehydes serves as a strategic step, creating a versatile chemical handle that can be transformed into a wide array of functional groups, thereby expanding the library of accessible pyrimidine derivatives. dntb.gov.ua

These modern catalytic approaches represent a significant shift towards more sophisticated and sustainable chemical manufacturing, enabling the construction of complex pyrimidine cores with greater control and efficiency. mdpi.com

Application of Advanced Spectroscopic Techniques for Detailed Elucidation

A precise understanding of the three-dimensional structure and electronic configuration of 6-(dimethylamino)pyrimidin-4-ol and its derivatives is crucial for predicting their chemical behavior and designing new molecules. Advanced spectroscopic techniques are indispensable for this detailed molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental tools for confirming the successful synthesis and structural integrity of pyrimidine derivatives. For example, in studies of 2-amino-substituted 6-methyl-pyrimidin-4-ols, specific proton (¹H) and carbon (¹³C) chemical shifts provide definitive evidence of the molecular framework. researchgate.net Similarly, the characterization of novel pyrido[2,3-d]pyrimidines relies on ¹H-NMR spectra to identify characteristic peaks, such as the singlet for the H6 proton of the pyridine (B92270) ring and broad peaks corresponding to N-H protons of the pyrimidine ring. mdpi.com

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of synthesized compounds and to separate complex mixtures, ensuring the purity of the final products. mdpi.com

Infrared (IR) Spectroscopy : IR spectra are valuable for identifying key functional groups within the molecule. For pyrimidine derivatives, characteristic absorption bands can confirm the presence of C=N, C=O, and N-H bonds, which is crucial for verifying the ring structure and substituents. mdpi.com

The data gathered from these techniques provide a comprehensive picture of the molecule's structure, which is essential for establishing structure-activity relationships.

Table 1: Spectroscopic Data for Representative Pyrimidine Derivatives

| Compound Type | Spectroscopic Technique | Observed Characteristics | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine | 1H-NMR | Singlet at δ 7.50 ppm (H6 of pyridine); broad peaks at 12–13 ppm (N-H of pyrimidine) | mdpi.com |

| Pyrido[2,3-d]pyrimidine | 13C-NMR | Thiocarbonyl carbon at ~175 ppm; carbonyl carbon at ~160 ppm | mdpi.com |

| Pyrido[2,3-d]pyrimidine | IR | C=N bond at 1555 cm⁻¹; C=O bond at 1670–1690 cm⁻¹ | mdpi.com |

| 2-Amino-6-methyl-pyrimidin-4-ol | 1H-NMR | Specific shifts confirming the pyrimidine core and substituent positions | researchgate.net |

Deeper Computational Modeling of Reactivity, Selectivity, and Intermolecular Interactions

Computational chemistry has become a powerful partner to experimental work, providing deep insights into the molecular properties that govern chemical behavior. For pyrimidine systems, computational modeling is key to understanding and predicting reactivity, selectivity, and how these molecules interact with biological targets.

Electronic Structure Calculations : Methods like Density Functional Theory (DFT), using functionals such as B3LYP/PBE0, are employed to characterize the electronic behavior of pyrimidine derivatives. nih.gov These calculations can determine molecular descriptors that correlate with observed chemical properties. nih.gov

Molecular Electrostatic Potential (MEP) : MEP analysis provides a visual map of charge distribution across a molecule. nih.gov This is critical for understanding where a molecule is likely to engage in electrostatic interactions, predicting sites for nucleophilic or electrophilic attack, and understanding non-covalent interactions like hydrogen bonding. nih.gov

Molecular Docking : To investigate how pyrimidine derivatives interact with biological macromolecules, molecular docking simulations are performed. These studies predict the binding poses of a ligand within the active site of an enzyme, identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.gov This information is invaluable for the rational design of potent enzyme inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are developed to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These models can predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com

These computational approaches allow for a deeper understanding of the molecule at an electronic level and enable the in silico screening and design of new derivatives, accelerating the discovery process. nih.govmdpi.com

Rational Design and Synthesis of New Derivatives with Tunable Chemical Characteristics

The ultimate goal of studying this compound is to use it as a scaffold for creating new molecules with specific, desirable properties. Rational design, informed by spectroscopic and computational data, allows chemists to strategically modify the core structure to tune its chemical characteristics.

Structure-Activity Relationship (SAR) Studies : A cornerstone of rational design is the systematic modification of a lead compound and the evaluation of how these changes affect its properties. For instance, SAR studies on tri-substituted pyrimidines led to the identification of compounds with a free amino group at the C2-position as potent bone anabolic agents. nih.gov

Scaffold Hopping and Bioisosteric Replacement : These strategies involve replacing parts of the molecular scaffold with different chemical groups that retain or improve the desired interactions with a biological target. This approach was successfully used to develop novel aminopyrimidine-based inhibitors of PLK4, a protein kinase implicated in cancer. nih.gov

Targeted Synthesis for Specific Applications :

Therapeutic Agents : By modifying the substituents on the pyrimidine ring, researchers have developed highly potent and selective inhibitors for various enzymes. Examples include orally bioavailable bone anabolic agents that activate the BMP2/SMAD1 signaling pathway nih.gov and inhibitors of polyphenol oxidase (PPO). nih.gov

Agrochemicals : Derivatives of 2-amino-substituted 6-methyl-pyrimidin-4-ols have been synthesized that exhibit significant plant growth-stimulating activity, highlighting their potential application in agriculture. researchgate.netresearchgate.net

This targeted approach, which combines synthetic chemistry with biological evaluation and computational modeling, is a powerful paradigm for developing new functional molecules based on the versatile pyrimidine framework. nih.govnih.gov

Compound Index

Q & A

Q. What are the optimal synthetic routes for 6-(Dimethylamino)pyrimidin-4-ol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For this compound:

- Starting Materials : Use pyrimidine precursors with reactive sites (e.g., 4-hydroxypyrimidine derivatives) and dimethylamine sources.

- Reaction Conditions : Optimize temperature (e.g., 80–100°C), solvent (e.g., ethanol or DMF), and catalysts (e.g., palladium for cross-coupling).

- Purification : Recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the product .

- Example : A similar synthesis for pyrimidin-2-amine derivatives used refluxing ethanol with morpholine and formaldehyde, followed by ice quenching and crystallization .

| Key Parameters | Example Conditions | Reference |

|---|---|---|

| Solvent | Ethanol, reflux | |

| Reaction Time | 10 hours | |

| Purification Method | Recrystallization (95% ethanol) |

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., dimethylamino at C6, hydroxyl at C4) via - and -NMR. For example, -NMR peaks for methyl groups appear at δ 2.8–3.2 ppm .

- HPLC : Assess purity (>98%) using a C18 column and UV detection (λ = 254 nm).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] = 154.087 for a related compound) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time).

- Compound Stability : Test degradation under storage conditions (e.g., light, temperature) via stability-indicating HPLC .

- Metabolite Interference : Use biomonitoring (e.g., urine analysis for metabolites) to differentiate parent compound effects .

- Reference : A study on pyrimidine derivatives highlighted the need for parallel in vitro/in vivo validation to reconcile activity differences .

Q. How can computational tools predict the binding interactions of this compound in drug design?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The dimethylamino group may form hydrogen bonds with active-site residues.

- DFT Calculations : Analyze electron density maps to predict reactivity (e.g., hydroxyl group as a nucleophilic site) .

- Validation : Compare computational results with experimental NMR or X-ray crystallography data .

Q. What industrial safety protocols apply to handling this compound in research labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.